Fmoc-PEG2-NHS ester

Linker Design PROTAC Synthesis ADC Development

Specifically engineered for orthogonal bioconjugation, this heterobifunctional PEG2 linker balances compactness with hydrophilicity for PROTAC and ADC applications. The PEG2 spacer provides sufficient solubility without excessive steric hindrance, optimizing ternary complex formation and target degradation efficiency. Fmoc protection enables direct incorporation into standard SPPS protocols, while NHS ester reactivity supports modular assembly. Validated for E-selectin antagonist synthesis.

Molecular Formula C26H28N2O8
Molecular Weight 496.5 g/mol
CAS No. 488085-18-3
Cat. No. B6593252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG2-NHS ester
CAS488085-18-3
Molecular FormulaC26H28N2O8
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32)
InChIKeyMLMVUZTWJNGUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-PEG2-NHS ester (CAS 488085-18-3): A Standardized PEG2 Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Fmoc-PEG2-NHS ester (CAS 488085-18-3, also commonly referenced as 1807534-85-5 for the discrete molecular species) is a heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester . The compound features a discrete PEG2 spacer that provides a consistent and well-defined molecular architecture, enabling orthogonal conjugation strategies through amine-reactive NHS chemistry and base-labile Fmoc protection . It is widely employed as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other multifunctional bioconjugates requiring stepwise assembly of targeting ligands and effector moieties .

Why Fmoc-PEG2-NHS ester Cannot Be Replaced by Arbitrary PEG-NHS Linkers Without Compromising Conjugation Outcomes


In-class substitution of Fmoc-PEG2-NHS ester with other Fmoc-PEG-NHS analogs (e.g., PEG1, PEG4, PEG8) is not a straightforward exchange, as the PEG spacer length directly governs critical molecular properties including aqueous solubility, linker flexibility, steric accessibility during conjugation, and ultimately the biological performance of the final conjugate . Shorter PEG linkers may offer faster reaction kinetics but can introduce steric hindrance and limit conjugate solubility, while longer PEG chains increase hydrophilicity and hydrodynamic radius but may reduce reaction efficiency or alter pharmacokinetic profiles . Furthermore, in PROTAC applications, linker length is a key determinant of ternary complex formation and degradation efficiency, with suboptimal spacing leading to markedly reduced target degradation [1]. Consequently, selection of Fmoc-PEG2-NHS ester represents a deliberate choice to balance these competing factors for applications requiring a compact, moderately hydrophilic spacer with predictable conjugation behavior.

Quantitative Differentiation of Fmoc-PEG2-NHS ester Against PEG1, PEG4, and PEG8 Analogs


Molecular Weight and Linker Length Differentiation from Fmoc-PEG1-NHS, Fmoc-PEG4-NHS, and Fmoc-PEG8-NHS Esters

Fmoc-PEG2-NHS ester possesses a molecular weight of 496.5 g/mol, which is 44.0 g/mol (9.7%) greater than Fmoc-PEG1-NHS ester (452.5 g/mol), 88.1 g/mol (15.1%) less than Fmoc-PEG4-NHS ester (584.6 g/mol), and 264.3 g/mol (34.7%) less than Fmoc-PEG8-NHS ester (760.8 g/mol) . This quantitative difference in molecular weight directly corresponds to the discrete PEG chain length (2 ethylene oxide units) and defines the linker's physicochemical footprint in conjugation workflows.

Linker Design PROTAC Synthesis ADC Development Bioconjugation

Impact of PEG Linker Length on PROTAC Degradation Activity: Class-Level Inference for PEG2-Containing Constructs

In a systematic study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), constructs bearing PEG2, PEG3, and PEG4 linkers were directly compared for degradation activity. While all three linkers maintained comparable ERα binding affinity (IC₅₀ = 30–50 nM), the PEG3-containing construct (LCL-ER(dec)) exhibited the highest degradation activity, with the PEG2 variant (LCL-ER(dec)-P2) showing measurably lower degradation efficiency despite equivalent target engagement [1]. This class-level finding demonstrates that PEG2 represents a suboptimal linker length for this specific PROTAC architecture, highlighting that linker selection—including the decision to use or avoid PEG2—must be empirically validated for each target system.

PROTAC Targeted Protein Degradation Linker Optimization Ternary Complex Formation

PEG Linker Length-Dependent ADC Pharmacokinetics and Aggregation: Class-Level Inference Supporting PEG2 Selection

A comparative study of DAR8-ADCs constructed with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) demonstrated that increasing PEG chain length progressively reduced conjugate hydrophobicity and aggregation propensity [1]. Notably, ADCs with PEG8 and PEG12 linkers exhibited superior pharmacokinetic profiles compared to those with PEG4 linkers, while all constructs retained comparable in vitro cytotoxicity (IC₅₀ in nanomolar range against HER2+ cell lines) [1]. Although PEG2 was not directly evaluated in this study, the observed trend establishes a clear class-level relationship: longer PEG spacers enhance ADC stability and circulation half-life without impairing payload release. By extension, PEG2 represents the most compact option within this continuum and may be preferentially selected when minimal added mass or hydrodynamic radius is desired, such as in miniaturized ADC formats or when conserving binding site accessibility.

Antibody-Drug Conjugate ADC Pharmacokinetics Linker Hydrophilicity Aggregation

Evidence-Based Application Scenarios for Fmoc-PEG2-NHS ester in Bioconjugation and Drug Discovery


PROTAC Linker Screening and Optimization Studies

Fmoc-PEG2-NHS ester serves as a defined building block in systematic PROTAC linker optimization campaigns. As demonstrated by MEDCHEM NEWS (2023), incorporating PEG2, PEG3, and PEG4 linkers into a common PROTAC scaffold allows researchers to empirically identify the optimal spacer length for maximal target degradation [1]. The compound's orthogonal Fmoc/NHS chemistry enables modular assembly of PROTAC libraries where linker length is the sole variable, facilitating structure-activity relationship (SAR) studies to pinpoint the spatial requirements for productive ternary complex formation between E3 ligase and target protein.

Miniaturized Antibody-Drug Conjugate (ADC) Design Requiring Compact PEG Spacers

In the development of miniaturized ADCs—such as affibody-drug conjugates or single-chain variable fragment (scFv)-drug conjugates—minimizing overall conjugate size is critical for solid tumor penetration while maintaining sufficient hydrophilicity to prevent aggregation [2]. Fmoc-PEG2-NHS ester provides a compact, hydrophilic spacer that adds only ~496 Da per conjugation event, making it well-suited for site-specific conjugation to small targeting proteins where larger PEG chains might sterically hinder antigen binding or unnecessarily increase hydrodynamic radius.

Stepwise Synthesis of Multifunctional Peptide Conjugates via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group on Fmoc-PEG2-NHS ester is fully compatible with standard SPPS protocols, enabling direct incorporation of the PEG2 spacer into growing peptide chains without requiring post-synthetic activation steps . Following Fmoc deprotection with piperidine, the liberated amine can be further elaborated or conjugated, while the NHS ester remains available for orthogonal coupling to amine-containing payloads. This dual functionality supports the construction of complex peptide conjugates bearing imaging probes, cytotoxic drugs, or affinity tags in a controlled, stepwise manner.

Synthesis of E-Selectin Antagonist Intermediates

Fmoc-PEG2-NHS ester (specifically the Fmoc-NH-PEG2-NHS ester variant, CAS 1194666-63-1) is documented as a key intermediate in the preparation of E-selectin antagonists, as referenced in patent literature . The PEG2 spacer contributes solubility and flexibility to the final glycomimetic constructs, which are designed to inhibit E-selectin-mediated cell adhesion in inflammatory and metastatic processes. This established synthetic utility provides a validated procurement rationale for research groups pursuing selectin-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-PEG2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.